molecular formula C13H17NO5S B12740346 1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine CAS No. 111711-51-4

1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine

Cat. No.: B12740346
CAS No.: 111711-51-4
M. Wt: 299.34 g/mol
InChI Key: IVUHPMCTIQUPFF-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxybenzenesulphonyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(4-Methoxybenzenesulphonyl)-2-oxo-5-ethoxypyrrolidine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

111711-51-4

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

5-ethoxy-1-(4-methoxyphenyl)sulfonylpyrrolidin-2-one

InChI

InChI=1S/C13H17NO5S/c1-3-19-13-9-8-12(15)14(13)20(16,17)11-6-4-10(18-2)5-7-11/h4-7,13H,3,8-9H2,1-2H3

InChI Key

IVUHPMCTIQUPFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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